GS-9901

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Propiedades

IUPAC Name |

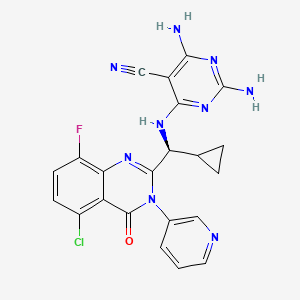

2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSXYMOZKDUASY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1640247-87-5 | |

| Record name | GS-9901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1640247875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-9901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U09Q76B8VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GS-9901

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9901 is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor (BCR) and other cytokine and chemokine receptors, which is frequently hyperactive in B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to inhibit the proliferation and survival of malignant B-cells with a reduced impact on the ubiquitously expressed PI3K isoforms, potentially leading to a better safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, and outlines the experimental methodologies used in its characterization.

Core Mechanism of Action: Selective Inhibition of PI3Kδ

This compound exerts its therapeutic effect by selectively inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Ks are a family of lipid kinases that, upon activation, phosphorylate the 3'-hydroxyl group of phosphoinositides. Specifically, Class I PI3Ks, including the δ isoform, convert phosphatidylinositol 4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This accumulation of PIP3 at the plasma membrane recruits and activates downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. The subsequent activation of the AKT/mTOR signaling pathway is crucial for promoting cell growth, proliferation, and survival.[3][4]

In B-cell malignancies such as chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and marginal zone lymphoma (MZL), the PI3Kδ signaling pathway is often constitutively active due to chronic signaling from the B-cell receptor and the tumor microenvironment.[1][5][6] this compound, as a second-generation PI3Kδ inhibitor, was developed to provide potent and selective inhibition of this pathway in malignant B-cells, thereby inducing apoptosis and inhibiting proliferation.[1]

Signaling Pathway

The binding of this compound to the ATP-binding site of PI3Kδ blocks its kinase activity, leading to a reduction in PIP3 levels. This, in turn, prevents the phosphorylation and activation of AKT at key residues such as Serine 473. The inhibition of AKT activation has widespread downstream effects, including the modulation of the mTOR pathway, leading to decreased cell proliferation and survival of PI3Kδ-dependent cancer cells.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity Fold (vs. PI3Kδ) |

| PI3Kδ | 1.0 | - |

| PI3Kα | 750 | 750 |

| PI3Kβ | 100 | 100 |

| PI3Kγ | 190 | 190 |

| Data sourced from MedchemExpress and TargetMol, referencing Patel L, et al. J Med Chem. 2016.[1][2] |

Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Clearance (CL) | 0.43 L/h·kg |

| Volume of Distribution (Vss) | 0.83 L/kg |

| Oral Bioavailability (F) | 57% |

| Chemical Stability (t1/2 at 40°C, pH 2) | 20 hours |

| Data sourced from a 2018 review in J Med Chem. |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used to characterize PI3Kδ inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of PI3Kδ by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).

-

Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: The PI3Kδ enzyme and lipid substrate mixture is added to the wells containing the inhibitor.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., 250µM). The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced, is measured using a luminometer. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: p-AKT (Ser473) Western Blot

This method assesses the ability of this compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector AKT.

-

Cell Culture and Treatment: A relevant B-cell line is cultured to 70-80% confluency. The cells are then serum-starved to reduce basal PI3K activity. Following starvation, the cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours. The PI3K pathway is then activated by stimulating the cells with an appropriate agonist (e.g., anti-IgM for BCR activation).

-

Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Rats

This preclinical model is used to evaluate the anti-inflammatory and immunomodulatory effects of this compound.

-

Induction of Arthritis: Female Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given after a specified period to induce a robust arthritic response.[3]

-

Treatment: Once arthritis is established (e.g., on day 10 after the second immunization), rats are randomized into treatment groups. This compound is administered orally at different doses (e.g., 0.3, 1, and 3 mg/kg) twice daily for a defined period (e.g., 7 days).[1][2] A vehicle control group is also included.

-

Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring ankle swelling (e.g., using a plethysmometer) and through clinical scoring of paw inflammation.

-

Data Analysis: The change in ankle diameter or clinical score over time is compared between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.

Clinical Development

This compound has been evaluated in a Phase 1b clinical trial (NCT02258555) to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with relapsed or refractory follicular lymphoma, marginal zone lymphoma, chronic lymphocytic leukemia, or small lymphocytic lymphoma.[7] The study was designed as a dose-escalation trial to determine the appropriate dosing for future studies.[8] As of the latest publicly available information, the results of this clinical trial have not been published in a peer-reviewed scientific journal.

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ with a well-defined mechanism of action. By targeting a key survival pathway in B-cell malignancies, it holds therapeutic promise. Preclinical data demonstrate its ability to inhibit the PI3Kδ pathway and exert anti-inflammatory effects in vivo. Further publication of clinical trial data will be necessary to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PI3K | TargetMol [targetmol.com]

- 3. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

- 8. medchemexpress.com [medchemexpress.com]

GS-9901: A Technical Overview of a Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9901 is a potent, selective, and orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document provides a comprehensive technical guide on the discovery, development, and preclinical evaluation of this compound. It includes a detailed summary of its mechanism of action, key preclinical data presented in tabular format, and methodologies for critical experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent for hematological malignancies.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of B-cells. Aberrant activation of the PI3Kδ signaling pathway is a hallmark of many B-cell malignancies, making it a compelling target for therapeutic intervention.

This compound emerged from a medicinal chemistry program aimed at discovering potent and selective PI3Kδ inhibitors with improved metabolic stability and oral bioavailability. Its development represents a significant advancement in the pursuit of targeted therapies for cancers such as follicular lymphoma, marginal zone lymphoma, and chronic lymphocytic leukemia (CLL).

Discovery and Medicinal Chemistry

The discovery of this compound was the culmination of a structure-activity relationship (SAR) study focused on a series of quinazolinone derivatives. The lead optimization process aimed to enhance potency against PI3Kδ while improving selectivity over other PI3K isoforms and mitigating off-target effects. Key modifications to the core scaffold led to the identification of this compound, a compound with a highly desirable preclinical profile.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade in malignant B-cells induces apoptosis and inhibits proliferation.

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Preclinical Data

The preclinical development of this compound involved a comprehensive evaluation of its biochemical potency, cellular activity, selectivity, pharmacokinetics, and in vivo efficacy.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of PI3Kδ with an IC50 value of 1.0 nM.[1] The compound exhibited significant selectivity for PI3Kδ over other Class I PI3K isoforms.[1]

| Target | IC50 (nM)[1] |

| PI3Kδ | 1.0 |

| PI3Kα | 750 |

| PI3Kβ | 100 |

| PI3Kγ | 190 |

Pharmacokinetics

Pharmacokinetic studies in preclinical species revealed that this compound is orally bioavailable. The predicted human hepatic clearance (CLpr hHep) was 0.05 L/h/kg.[1]

| Species | Parameter | Value[1] |

| Human | CLpr hHep | 0.05 L/h/kg |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a collagen-induced arthritis (CIA) rat model, a surrogate for inflammation-driven diseases.

| Treatment Group (Oral, BID) | Mean Ankle Swelling (mm) |

| Vehicle | ~1.8 |

| This compound (0.3 mg/kg) | ~1.2 |

| This compound (1.0 mg/kg) | ~0.6 |

| This compound (3.0 mg/kg) | ~0.5 |

Experimental Protocols

PI3Kδ Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against PI3Kδ.

Methodology: A biochemical assay was performed using purified recombinant PI3Kδ enzyme. The kinase reaction was initiated by the addition of ATP and the substrate PIP2. The production of PIP3 was measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method. This compound was serially diluted and pre-incubated with the enzyme prior to the addition of substrates. The concentration of this compound that resulted in 50% inhibition of PIP3 production (IC50) was determined by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for PI3Kδ Kinase Inhibition Assay.

Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology: Female Lewis rats were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was administered 21 days later. Upon the development of visible signs of arthritis, animals were randomized into treatment groups. This compound was administered orally twice daily. Ankle diameter was measured at regular intervals to assess the severity of inflammation. At the end of the study, animals were euthanized, and joint tissues were collected for histological analysis.

Clinical Development

This compound advanced into clinical development for the treatment of relapsed or refractory hematological malignancies. A Phase 1, open-label, dose-escalation study (NCT02258555) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with follicular lymphoma, marginal zone lymphoma, or chronic lymphocytic leukemia/small lymphocytic lymphoma.[2][3] The study was designed to determine the maximum tolerated dose and the recommended Phase 2 dose.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor with a promising preclinical profile. Its discovery and development underscore the therapeutic potential of targeting the PI3Kδ signaling pathway in B-cell malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy in the intended patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of oncology and targeted therapies.

References

GS-9901 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9901 is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The targeted inhibition of PI3Kδ is a promising therapeutic strategy in hematological malignancies and inflammatory diseases, as this isoform is primarily expressed in hematopoietic cells.[2] This document provides a comprehensive overview of the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Target Selectivity Profile

This compound demonstrates exceptional selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. The inhibitory activity of this compound is summarized in the table below.

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 1.0 | - |

| PI3Kα | 750 | 750-fold |

| PI3Kβ | 100 | 100-fold |

| PI3Kγ | 190 | 190-fold |

Data sourced from Chemietek, MedchemExpress, and Cayman Chemical.[3][4][5]

Furthermore, this compound has been profiled against a broad panel of 456 kinases, where it displayed a high degree of selectivity, further underscoring its targeted mechanism of action.[5]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway, which is a critical downstream effector of the B-cell receptor (BCR) and other cytokine and chemokine receptors in B-cell malignancies.[2][3] Inhibition of PI3Kδ disrupts the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream signaling molecules such as AKT and mTOR, ultimately leading to decreased cell proliferation, survival, and migration.[2]

References

An In-Depth Technical Guide to the In Vitro Profile of GS-9901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of GS-9901, a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This compound has been a subject of interest for its potential as an immunomodulating agent and its application in treating hematological malignancies.[1] This document compiles key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and development efforts.

Quantitative Pharmacological Data

This compound is distinguished by its high potency for PI3Kδ and significant selectivity over other Class I PI3K isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index. The key in vitro potency and selectivity metrics are summarized below.

| Target/Assay | Metric | Value (nM) | Reference |

| PI3Kδ | IC50 | 1.0 | [1][2][3] |

| Human Whole Blood (HWB) δ | EC50 | 1.5 | [1] |

| PI3Kα (p110α) | IC50 | 750 | [1] |

| PI3Kβ (p110β) | IC50 | 100 | [1] |

| PI3Kγ (p110γ) | IC50 | 190 | [1] |

-

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit the biochemical activity of the purified enzyme by 50%.

-

EC50 (Half-maximal effective concentration): Represents the concentration required to produce 50% of the maximal effect in a cell-based assay, in this case, a human whole blood assay.

Core Signaling Pathway: PI3Kδ Inhibition

This compound exerts its effect by inhibiting PI3Kδ, a critical enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is hyperactive in many B-cell malignancies and plays a central role in cell survival, proliferation, and differentiation.[4] By blocking PI3Kδ, this compound effectively interrupts the downstream signaling cascade.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Protocols & Methodologies

The quantitative data presented for this compound are derived from established in vitro assays. While specific proprietary protocols may vary, the fundamental methodologies for biochemical and cell-based assays are standardized in drug discovery.

Biochemical Assays (Enzyme Inhibition)

Biochemical assays are essential for determining a compound's direct inhibitory effect on a purified target enzyme, providing IC50 values.[5]

Objective: To quantify the concentration-dependent inhibition of PI3Kδ kinase activity by this compound.

General Protocol:

-

Reagents: Purified recombinant human PI3K isoforms (δ, α, β, γ), lipid substrate (e.g., PIP2), ATP, and a detection reagent.

-

Assay Plate Preparation: this compound is serially diluted to create a range of concentrations in an appropriate assay buffer and added to microplate wells.

-

Enzyme-Substrate Reaction: The purified PI3Kδ enzyme is added to the wells containing the inhibitor. The kinase reaction is initiated by adding a mixture of ATP and the lipid substrate PIP2.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

-

Detection: The reaction is stopped, and the amount of product (PIP3) generated is quantified. This is often accomplished using luminescence-based or fluorescence-based detection systems where the signal is proportional to the amount of ATP consumed or product generated.

-

Data Analysis: The signal is measured using a plate reader. The data are normalized to controls (0% and 100% inhibition) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cell-Based Assays (Functional Inhibition)

Cell-based assays measure the functional consequences of target inhibition within a biologically relevant cellular context, yielding EC50 values.[6][7] The reported Human Whole Blood (HWB) assay for this compound is a prime example.

Objective: To measure the potency of this compound in inhibiting PI3Kδ-mediated signaling in a complex biological matrix.

General Protocol (Simulated Whole Blood Assay):

-

Sample Collection: Fresh human whole blood is collected from healthy donors.

-

Compound Incubation: Aliquots of whole blood are treated with various concentrations of this compound and incubated for a specific duration.

-

Cell Stimulation: B-cells within the whole blood sample are stimulated with an agonist (e.g., an anti-IgM antibody) to specifically activate the B-cell receptor (BCR) and the downstream PI3Kδ pathway.

-

Lysis and Fixation: Following stimulation, red blood cells are lysed, and the remaining white blood cells are fixed to preserve their phosphorylation status.

-

Staining: Cells are permeabilized and stained with fluorescently-labeled antibodies. A B-cell marker (e.g., anti-CD19) is used to identify the target cell population, and a phospho-specific antibody (e.g., anti-phospho-AKT) is used to measure the inhibition of the signaling pathway.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The B-cell population is gated, and the median fluorescence intensity (MFI) of the phospho-AKT signal is measured for each concentration of this compound.

-

Data Analysis: The MFI data are plotted against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Drug Discovery Workflow

The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to more complex cellular and functional assays. This workflow ensures that potent compounds are also effective in a physiological environment.

References

- 1. This compound - Chemietek [chemietek.com]

- 2. This compound | PI3K | TargetMol [targetmol.com]

- 3. adooq.com [adooq.com]

- 4. cornell-lymphoma.com [cornell-lymphoma.com]

- 5. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. 细胞测定 [sigmaaldrich.com]

- 7. bioagilytix.com [bioagilytix.com]

Preclinical Profile of GS-9901: A Potent and Selective PI3Kδ Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-9901 is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, particularly B-cells. Dysregulation of the PI3Kδ signaling pathway has been implicated in the pathophysiology of various hematological malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo activity, experimental protocols for key studies, and a visualization of the targeted signaling pathway.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of the PI3Kδ isoform. The half-maximal inhibitory concentration (IC50) against PI3Kδ is in the low nanomolar range, with significant selectivity over other Class I PI3K isoforms.

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 1.0 | - |

| PI3Kα (p110α) | 750 | 750-fold |

| PI3Kβ (p110β) | 100 | 100-fold |

| PI3Kγ (p110γ) | 190 | 190-fold |

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model

The in vivo efficacy of this compound was evaluated in a rat model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.

| Animal Model | Dosing Regimen | Outcome |

| Female Lewis rats with established CIA | 0.3, 1, and 3 mg/kg, orally, twice daily for 7 days | Significant reduction in ankle swelling[1] |

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided below to enable replication and further investigation.

PI3Kδ Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the in vitro potency of this compound against PI3Kδ.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the PI3Kδ enzyme.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (adenosine triphosphate)

-

This compound (test compound)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the kinase buffer, recombinant PI3Kδ enzyme, and PIP2 substrate to the wells of the assay plate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition of PI3Kδ activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Collagen-Induced Arthritis (CIA) in Lewis Rats

This protocol describes the induction and assessment of arthritis in a rat model to evaluate the in vivo efficacy of this compound.

Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs of arthritis in a rat model.

Animals:

-

Female Lewis rats (8-10 weeks old)

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

This compound

-

Vehicle control

Procedure:

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen (dissolved in 0.1 M acetic acid) and an equal volume of CFA.

-

On day 0, immunize each rat with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

-

On day 7, administer a booster injection of type II collagen emulsified in IFA.

-

-

Treatment:

-

Monitor the rats daily for the onset and severity of arthritis.

-

Once arthritis is established (typically 10-14 days after the initial immunization), randomize the animals into treatment and control groups.

-

Administer this compound orally at the desired doses (e.g., 0.3, 1, and 3 mg/kg) twice daily for the specified treatment period (e.g., 7 days). The control group receives the vehicle.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score the severity of arthritis in each paw daily based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation and joint deformity. The maximum possible score per animal is 16.

-

Paw Swelling: Measure the thickness of the hind paws daily using a digital caliper.

-

-

Data Analysis:

-

Compare the mean arthritis scores and paw swelling between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of GS-9901

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9901 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is crucial for the proliferation and survival of B-cells, making PI3Kδ a key therapeutic target in B-cell malignancies and inflammatory diseases.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound in a preclinical model of rheumatoid arthritis and a representative model for B-cell lymphoma.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits PI3Kδ, an enzyme primarily expressed in hematopoietic cells.[3] In B-lymphocytes, the B-cell receptor (BCR) signaling cascade is a critical driver of cell proliferation and survival. Upon antigen binding, the BCR activates downstream signaling, including the PI3K pathway. PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and differentiation. In malignant B-cells, this pathway is often constitutively active. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby inhibiting downstream signaling and inducing apoptosis in B-cell malignancies.

Caption: PI3Kδ Signaling Pathway in B-Cells and Inhibition by this compound.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) |

| PI3Kδ | 1.0 |

| PI3Kα | 750 |

| PI3Kβ | 100 |

| PI3Kγ | 190 |

| Data sourced from Chemietek.[1] |

Table 2: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dose (mg/kg) | Administration | Endpoint | Result |

| Vehicle Control | - | Oral, twice daily for 7 days | Ankle Swelling | - |

| This compound | 0.3 | Oral, twice daily for 7 days | Ankle Swelling | Significant Reduction |

| This compound | 1 | Oral, twice daily for 7 days | Ankle Swelling | Significant Reduction |

| This compound | 3 | Oral, twice daily for 7 days | Ankle Swelling | Significant Reduction |

| Data sourced from TargetMol.[3] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Collagen-Induced Arthritis (CIA) Model

Objective: To assess the anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

Female Lewis rats (8-10 weeks old)

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for measuring ankle diameter

Procedure:

-

Induction of Arthritis:

-

On Day 0, immunize female Lewis rats with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

On Day 7, provide a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) via intradermal injection.

-

-

Treatment:

-

On Day 10, after the second collagen immunization, randomize rats with established arthritis into treatment groups.

-

Administer this compound orally, twice daily, for 7 consecutive days at doses of 0.3, 1, and 3 mg/kg.

-

Administer the vehicle to the control group following the same schedule.

-

-

Efficacy Assessment:

-

Measure the diameter of the ankles daily using calipers, starting from Day 10 until the end of the treatment period.

-

Calculate the change in ankle swelling relative to the baseline measurement on Day 10.

-

At the end of the study, euthanize the animals and collect joint tissues for histological analysis of inflammation and cartilage damage.

-

Protocol 2: Representative Evaluation of this compound in a B-Cell Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical xenograft model of human B-cell lymphoma.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

-

Human B-cell lymphoma cell line (e.g., TMD8, SU-DHL-6)

-

Matrigel

-

This compound

-

Vehicle for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant a suspension of human B-cell lymphoma cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally, once daily, at appropriate doses.

-

Administer the vehicle to the control group following the same schedule.

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

-

Experimental Workflow

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

References

Application Notes and Protocols for Cell-Based Assays Using GS-9901

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9901 is a potent and highly selective, orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways downstream of various cell surface receptors. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in the activation, proliferation, and survival of B-lymphocytes, making it a key therapeutic target in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[2][3] this compound is currently in clinical development for the treatment of such hematological cancers.[1][2]

The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3Kδ, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt. The subsequent dampening of the PI3K/Akt signaling cascade leads to the inhibition of cell growth, proliferation, and survival, and can induce apoptosis in cancer cells that are dependent on this pathway.

These application notes provide detailed protocols for a selection of key cell-based assays to characterize the activity of this compound in vitro. The described assays are designed to assess the impact of this compound on cell viability, apoptosis, and the phosphorylation status of the downstream effector Akt in relevant cancer cell lines.

PI3Kδ Signaling Pathway

The following diagram illustrates the central role of PI3Kδ in the B-cell receptor (BCR) signaling pathway and the point of intervention for this compound.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound and provide a reference for the expected potency of a selective PI3Kδ inhibitor in various cell-based assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | Biochemical | 1.0 | - |

| PI3Kα | Biochemical | 750 | 750-fold |

| PI3Kβ | Biochemical | 100 | 100-fold |

| PI3Kγ | Biochemical | 190 | 190-fold |

| Data sourced from Chemietek.[1] |

Table 2: Representative Cellular Activity of a Selective PI3Kδ Inhibitor (Idelalisib)

| Cell Line | Cancer Type | Assay Type | Endpoint | IC50/EC50 (nM) |

| MEC-1 | Chronic Lymphocytic Leukemia | Cell Viability (CellTiter-Glo) | ATP levels | ~50-100 |

| Ramos | Burkitt's Lymphoma | Cell Viability (MTS) | Formazan production | ~100-200 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V/PI) | % Apoptotic cells | ~200-500 |

| Primary CLL cells | Chronic Lymphocytic Leukemia | Akt Phosphorylation (Western Blot) | p-Akt (Ser473) levels | ~10-50 |

| Note: Specific cell-based IC50/EC50 values for this compound are not publicly available in peer-reviewed literature. The data presented here for Idelalisib (a well-characterized PI3Kδ inhibitor) is for representative purposes to indicate the expected range of potency in these assays. |

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol describes a method to determine the effect of this compound on the viability of suspension cancer cell lines, such as MEC-1 or Ramos. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.

Materials:

-

Hematological cancer cell line (e.g., MEC-1, Ramos)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader (absorbance at 490 nm)

Protocol:

-

Cell Seeding:

-

Culture cells to a logarithmic growth phase.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Materials:

-

Hematological cancer cell line (e.g., SU-DHL-4)

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 cells per well in 6-well plates in complete medium.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 48 hours.

-

-

Cell Harvesting and Washing:

-

Collect cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Live cells will be Annexin V- and PI-negative.

-

Early apoptotic cells will be Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Plot the percentage of apoptotic cells (early + late) against this compound concentration to determine the dose-response relationship.

-

Inhibition of Akt Phosphorylation (Western Blot)

This protocol assesses the ability of this compound to inhibit the PI3Kδ pathway by measuring the phosphorylation of its downstream effector, Akt, at Serine 473.

Materials:

-

Hematological cancer cell line

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

Stimulant (e.g., anti-IgM for B-cell lines)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Seed cells and grow to a density of 2-5 x 10^6 cells/mL.

-

Pre-treat cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3K pathway.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).

-

Determine the concentration-dependent inhibition of Akt phosphorylation by this compound.

-

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for investigating the in vitro pharmacological effects of this compound. These protocols can be adapted for various hematological cancer cell lines to determine the potency of this compound in inhibiting cell proliferation, inducing apoptosis, and modulating the PI3Kδ/Akt signaling pathway. Such studies are essential for the preclinical characterization of PI3Kδ inhibitors and for providing a rationale for their clinical development in relevant patient populations.

References

- 1. This compound - Chemietek [chemietek.com]

- 2. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for GS-9901

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and use of GS-9901, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). These guidelines are intended for researchers in cell biology, immunology, and drug development.

Product Information and Solubility Data

This compound is an orally active, small molecule inhibitor with high selectivity for PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2] It is supplied as a white, crystalline solid.[1][2] Proper dissolution is critical for accurate and reproducible experimental results.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 120 | 251.11 | Sonication is recommended to facilitate dissolution.[3] |

| Methanol | 1 - 10 | 2.1 - 21 | Sparingly soluble.[1] |

| Acetonitrile | 0.1 - 1 | 0.21 - 2.1 | Slightly soluble.[1] |

Molecular Weight of this compound: 477.9 g/mol [1]

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is the recommended solvent for achieving a high-concentration stock solution.[3]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.4779 (MW in mg/µmol) Example: For 1 mL of a 10 mM stock solution, 4.78 mg of this compound is required.

-

Weigh the this compound powder accurately and place it in a sterile vial.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution for several minutes to facilitate dissolution.

-

Sonicate the solution if necessary.[3] A brief sonication in a water bath can help dissolve any remaining solid particles.

-

Confirm complete dissolution by visual inspection. The solution should be clear and free of particulates.

-

Aliquot and Store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to one year.[3] When stored as a dry powder, this compound is stable for up to three years at -20°C.[3]

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

Procedure:

-

Thaw the 10 mM stock solution at room temperature.

-

Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[4]

-

-

Example Dilution Series:

-

To achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. The final DMSO concentration will be 0.1%.

-

For a 1 µM final concentration, perform a 1:10 dilution of the 10 mM stock in sterile medium to create a 1 mM intermediate solution. Then, add 1 µL of the 1 mM intermediate solution to 1 mL of medium.

-

-

Mix thoroughly by gentle pipetting or inverting the tube before adding the working solution to your cell cultures.

-

Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of PI3Kδ, an enzyme primarily expressed in hematopoietic cells.[1] PI3Kδ is a component of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. By inhibiting PI3Kδ, this compound can modulate immune responses and is being investigated for the treatment of hematological malignancies.[2]

Caption: PI3K/Akt/mTOR pathway with this compound inhibition of PI3Kδ.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for using this compound in a cell-based experiment, from stock solution preparation to data analysis.

Caption: General workflow for a cell-based assay using this compound.

References

Application Notes and Protocols: Western Blot Analysis of the PI3K Pathway in Response to GS-9901

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3][4] The PI3K family of lipid kinases is divided into three classes, with Class I being the most extensively studied in the context of cancer. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This second messenger recruits and activates downstream effectors, most prominently the serine/threonine kinase AKT. Activated AKT then phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.

GS-9901 is a potent and highly selective, orally active inhibitor of the p110δ isoform of PI3K.[6][7][8][9] Its isoform selectivity makes it a valuable tool for investigating the specific roles of PI3Kδ in cellular signaling and a potential therapeutic agent in diseases where this isoform is hyperactivated, such as in certain hematological malignancies.[6] This document provides a detailed protocol for utilizing Western blotting to analyze the effects of this compound on the PI3K/AKT signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various PI3K isoforms. This data is crucial for designing experiments and interpreting the results of Western blot analysis.

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 1.0 | - |

| PI3Kα | 750 | 750-fold |

| PI3Kβ | 100 | 100-fold |

| PI3Kγ | 190 | 190-fold |

Data sourced from multiple suppliers.[7][9]

The expected outcome of treating susceptible cells with this compound is a dose-dependent decrease in the phosphorylation of downstream targets of PI3Kδ, such as AKT. The following table provides a representative example of expected quantitative Western blot data following treatment with this compound.

| Treatment | Concentration (nM) | p-AKT (Ser473) / Total AKT Ratio (Normalized to Control) |

| Vehicle (DMSO) | 0 | 1.00 |

| This compound | 1 | 0.75 |

| This compound | 10 | 0.40 |

| This compound | 100 | 0.15 |

| This compound | 1000 | 0.05 |

This table represents hypothetical data based on the potent IC50 of this compound and typical results from similar PI3K inhibitor studies.

Signaling Pathway and Experimental Workflow

To visualize the targeted signaling pathway and the experimental process, the following diagrams are provided.

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocol: Western Blotting

This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of key proteins in the PI3K pathway.

1. Materials and Reagents

-

Cell Line: A suitable cell line with an active PI3Kδ pathway (e.g., lymphoma or leukemia cell lines).

-

Cell Culture Medium and Supplements: Appropriate for the chosen cell line.

-

This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins.

-

Transfer Buffer

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies:

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total AKT

-

Rabbit anti-phospho-PI3K p85 (Tyr458)

-

Rabbit anti-total PI3K p85

-

Loading control: Mouse anti-β-actin or anti-GAPDH

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System

2. Cell Culture and Treatment

-

Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Treat the cells with the prepared this compound dilutions or vehicle control for the desired time (e.g., 1-24 hours).

3. Cell Lysis and Protein Quantification

-

After treatment, wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells, scrape, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane according to the manufacturer's protocol.

5. Immunoblotting

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis

-

Prepare the chemiluminescent substrate and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, the membrane can be stripped and re-probed for the total form of the protein of interest (e.g., total AKT) and a loading control (e.g., β-actin).

-

Calculate the ratio of the phosphorylated protein to the total protein for each sample and normalize to the vehicle control.

References

- 1. biocompare.com [biocompare.com]

- 2. PI3 Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3 Kinase p85 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for GS-9901 Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of GS-9901, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in combination with other targeted inhibitors for the treatment of hematological malignancies. The protocols outlined below are based on established methodologies for assessing synergistic anti-cancer effects and are adaptable for the investigation of this compound with various classes of therapeutic agents.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively inhibits the delta isoform of PI3K. The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, this compound is designed to induce apoptosis and inhibit the growth of malignant B-cells with a potentially favorable safety profile compared to broader PI3K inhibitors. A phase 1b clinical trial (NCT02258555) has evaluated the safety and efficacy of this compound as a monotherapy in patients with relapsed or refractory follicular lymphoma, marginal zone lymphoma, chronic lymphocytic leukemia, or small lymphocytic lymphoma[1][2].

Rationale for Combination Therapies

While single-agent targeted therapies can be effective, combination strategies are often employed to enhance efficacy, overcome resistance, and achieve deeper, more durable responses. For PI3Kδ inhibitors like this compound, rational combination partners include agents that target complementary survival pathways in malignant B-cells. Preclinical studies with other selective PI3Kδ inhibitors have demonstrated synergistic effects when combined with inhibitors of Bruton's tyrosine kinase (BTK) and B-cell lymphoma 2 (BCL-2)[3][4][5][6][7].

-

BTK Inhibitors: Both PI3Kδ and BTK are critical components of the B-cell receptor (BCR) signaling pathway. Dual inhibition of these targets can lead to a more profound blockade of BCR-dependent survival signals.

-

BCL-2 Inhibitors: BCL-2 is an anti-apoptotic protein that is often overexpressed in hematological cancers. Combining a pro-apoptotic agent like a BCL-2 inhibitor with a cytostatic/pro-apoptotic agent like this compound can lead to enhanced cancer cell death.

Preclinical Data Summary (Hypothetical Data Based on Analogous Compounds)

The following tables summarize hypothetical preclinical data for this compound in combination with a BTK inhibitor (BTKi) and a BCL-2 inhibitor (BCL-2i), based on published findings for similar PI3Kδ inhibitor combinations.

Table 1: In Vitro Synergistic Cytotoxicity of this compound Combinations in B-Cell Malignancy Cell Lines

| Cell Line | Malignancy Type | This compound IC50 (nM) | BTKi IC50 (nM) | This compound + BTKi Combination Index (CI) | BCL-2i IC50 (nM) | This compound + BCL-2i Combination Index (CI) |

| TMD8 | Diffuse Large B-Cell Lymphoma (DLBCL) | 15 | 8 | 0.4 | 12 | 0.3 |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 25 | 12 | 0.5 | 18 | 0.4 |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | 20 | 10 | 0.6 | 15 | 0.5 |

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound Combination Therapy in a CLL Xenograft Mouse Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |

| Vehicle Control | 1500 | - | 25 |

| This compound (10 mg/kg, daily) | 800 | 46.7% | 35 |

| BTKi (5 mg/kg, daily) | 750 | 50.0% | 38 |

| This compound + BTKi | 250 | 83.3% | 55 |

| BCL-2i (50 mg/kg, daily) | 700 | 53.3% | 40 |

| This compound + BCL-2i | 200 | 86.7% | 60 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating this compound combination therapies.

Caption: Targeted signaling pathways of this compound and potential combination partners.

Caption: General experimental workflow for evaluating this compound combination therapies.

Experimental Protocols

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound alone and in combination with other inhibitors and to quantify synergistic interactions.

Materials:

-

B-cell malignancy cell lines (e.g., TMD8, MEC-1, Jeko-1)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound, BTK inhibitor, BCL-2 inhibitor (dissolved in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

CompuSyn software for synergy analysis

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination inhibitor(s) in culture medium. For combination studies, prepare drugs at a constant molar ratio based on their individual IC50 values.

-

Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Viability Assay: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

-

For combination data, use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

Western Blot Analysis of Pathway Inhibition

Objective: To confirm the on-target effect of this compound and combination partners by assessing the phosphorylation status of downstream signaling proteins.

Materials:

-

Treated cell lysates from in vitro studies

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-pERK1/2, anti-total ERK1/2, anti-cleaved PARP, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

In Vivo Xenograft Model of Hematological Malignancy

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another inhibitor in a relevant animal model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

B-cell malignancy cell line (e.g., MEC-1 for a CLL model)

-

Matrigel

-

This compound and combination inhibitor formulated for oral gavage

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MEC-1 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination partner alone, this compound + combination partner).

-

Treatment Administration: Administer the designated treatments daily via oral gavage. Monitor the body weight of the mice as an indicator of toxicity.

-

Efficacy Evaluation: Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

Survival Study: For survival analysis, monitor mice until they meet the criteria for euthanasia (e.g., tumor volume > 2000 mm³, significant weight loss, or signs of distress).

-

Data Analysis:

-

Plot mean tumor volume ± SEM over time for each group.

-

Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.

-

Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.

-

-

Pharmacodynamic Analysis (Optional): At the end of the efficacy study, tumors can be harvested for immunohistochemical analysis of biomarkers such as pAKT, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).

These application notes and protocols provide a framework for the preclinical investigation of this compound in combination with other targeted therapies. The specific details of the experimental design, including cell lines, drug concentrations, and animal models, should be optimized based on the specific research questions and the characteristics of the combination partner.

References

- 1. A Phase 1b Dose-escalation Study Evaluating the Safety, Pharmacodynamics, Pharmacokinetics, and Efficacy of this compound in Subjects with Relapsed or Refractory Follicular Lymphoma, Marginal Zone Lymphoma, Chronic Lymphocytic Leukemia, or Small Lymphocytic Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 improves survival and tumor control in CLL mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying GS-9901 Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9901 is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and trafficking, and its hyperactivation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to offer a targeted therapeutic approach with a potentially favorable safety profile for hematological cancers such as follicular lymphoma (FL), marginal zone lymphoma (MZL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL).[1][2]

These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for evaluating the in vivo efficacy of this compound. Due to the limited publicly available preclinical data specifically for this compound, representative data from studies on other second-generation PI3Kδ inhibitors, such as umbralisib and parsaclisib, are included to illustrate expected outcomes and aid in experimental design.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the PI3Kδ isoform, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of AKT phosphorylation leads to the modulation of numerous downstream targets involved in cell survival (e.g., Bcl-2 family proteins), proliferation (e.g., cell cycle regulators), and migration.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on the targeted B-cell malignancies, the following models are recommended:

-

Chronic Lymphocytic Leukemia (CLL) Models:

-

Eµ-TCL1 Transgenic Mouse Model: This genetically engineered mouse model (GEMM) overexpresses the T-cell leukemia/lymphoma 1 (TCL1) oncogene in B-cells, leading to the development of a CLL-like disease that closely resembles the aggressive form of human CLL.[3][4]

-

Patient-Derived Xenograft (PDX) Model: This model involves the implantation of primary CLL cells from patients into immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice). PDX models are valuable for assessing drug efficacy on patient-derived tumors and can be co-engrafted with autologous T-cells to better mimic the tumor microenvironment.

-

-

Follicular Lymphoma (FL) Models:

-